molecular formula C20H20ClNO4 B1653730 Columbamine chloride CAS No. 1916-10-5

Columbamine chloride

Cat. No.: B1653730
CAS No.: 1916-10-5
M. Wt: 373.8 g/mol
InChI Key: KDUDGYVKQSKHQG-UHFFFAOYSA-N
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Description

Columbamine chloride, also known as dehydroisocorypalmine chloride, is a chemical compound with the molecular formula C20H20NO4•Cl. It is an organic heterotetracyclic compound and a berberine alkaloid. This compound is known for its various pharmacological properties and is found in certain plants, including Coptis japonica and Plumeria rubra .

Preparation Methods

Synthetic Routes and Reaction Conditions: Columbamine chloride can be synthesized through the extraction of columbamine from natural sources followed by its conversion to the chloride form. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate columbamine from plant materials. The isolated columbamine is then reacted with hydrochloric acid to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction from plant sources, followed by purification and conversion to the chloride form. The process may include steps such as solvent extraction, filtration, and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Columbamine chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as methoxy and hydroxyl groups on the columbamine molecule .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives of columbamine .

Mechanism of Action

Columbamine chloride exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

    Berberine: Known for its broad-spectrum antibacterial and antidiabetic activities.

    Berberrubine: Exhibits strong antibacterial properties.

    Thalifendine: Has antihyperlipidemic effects.

    Demethyleneberberine: Known for its anticancer activities.

    Jatrorrhizine: Displays antimalarial and anti-inflammatory properties.

Uniqueness of Columbamine Chloride: this compound is unique due to its specific inhibition of methyl transferase and its role in regulating the PTEN/AKT signal pathway, making it a valuable compound in cancer research and neuropharmacology .

Properties

IUPAC Name

3,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-ol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4.ClH/c1-23-18-5-4-12-8-16-14-10-17(22)19(24-2)9-13(14)6-7-21(16)11-15(12)20(18)25-3;/h4-5,8-11H,6-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUDGYVKQSKHQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)O)OC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578785
Record name 2-Hydroxy-3,9,10-trimethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1916-10-5
Record name Columbamine chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209408
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-3,9,10-trimethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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